10-(4-Ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
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Overview
Description
10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of diazepino-purines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a phenylethyl group attached to a diazepino-purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the ethoxyphenyl, methyl, and phenylethyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of gene expression, or disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione stands out due to its unique diazepino-purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H29N5O3 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
InChI |
InChI=1S/C26H29N5O3/c1-3-34-21-13-11-20(12-14-21)29-16-7-8-17-30-22-23(27-25(29)30)28(2)26(33)31(24(22)32)18-15-19-9-5-4-6-10-19/h4-6,9-14H,3,7-8,15-18H2,1-2H3 |
InChI Key |
IYKCNOVTKFJSKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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